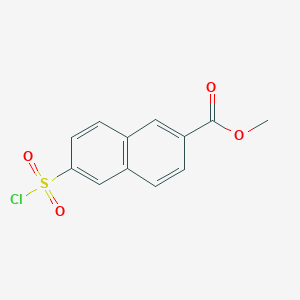

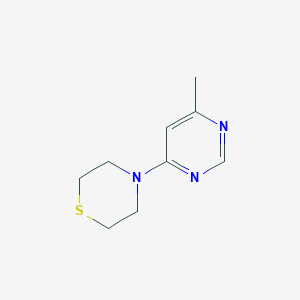

4-(6-Methylpyrimidin-4-yl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methylpyrimidin-4-yl)thiomorpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Precursor in Medicinal Chemistry

“4-(6-Methylpyrimidin-4-yl)thiomorpholine” has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . The compound is synthesized through a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .

Antidiabetic Drug Development

The compound has been widely used in the field of antidiabetic drug development . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

Antimigraine Drug Development

It has also been used in the development of antimigraine drugs . The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Kinase Inhibitor Development

The compound has been used in the development of kinase inhibitors . Kinase inhibitors are important drugs in the treatment of cancer and inflammatory diseases.

Reverse Transcriptase Inhibitor Development

It has been used in the development of reverse transcriptase inhibitors . Reverse transcriptase inhibitors are a type of antiretroviral drug used to treat HIV.

Antibiotic Development

The compound has been used in the development of antibiotics . The thiomorpholine group can increase the lipophilicity of the drug, which can improve its absorption and distribution in the body .

Antifungal Drug Development

It has been used in the development of antifungal drugs . The thiomorpholine group can increase the lipophilicity of the drug, which can improve its absorption and distribution in the body .

Antimycobacterial Agent Development

The compound has been used in the development of antimycobacterial agents . The thiomorpholine group can increase the lipophilicity of the drug, which can improve its absorption and distribution in the body .

properties

IUPAC Name |

4-(6-methylpyrimidin-4-yl)thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-8-6-9(11-7-10-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOKFZAJPFJMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

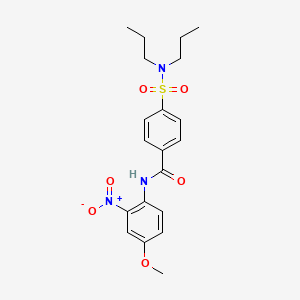

![5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2794207.png)

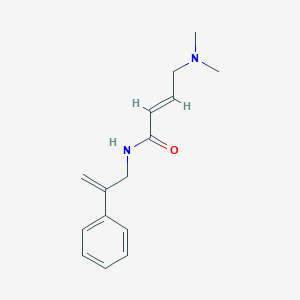

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2794209.png)

![3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794211.png)